(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(1-cyanocyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTYXJDLTHWWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507264-68-8 | |
| Record name | tert-butyl N-(1-cyanocyclopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using diazo compounds or other suitable reagents. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine, while substitution reactions could yield various substituted esters or amides.
Scientific Research Applications
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and substituent-driven differences:
*Inferred based on structural similarity to analogs.
Key Research Findings
- Reactivity and Applications: The cyano group in the target compound enables nucleophilic substitutions or reductions to amines, contrasting with the formyl group (), which participates in condensation reactions (e.g., Wittig or Grignard) . The 4-cyanophenyl analog () exhibits higher thermal stability (predicted boiling point: 407.3°C) due to aromatic conjugation, making it suitable for high-temperature syntheses . Carbamoyl derivatives () show reduced electrophilicity compared to cyano-substituted compounds, favoring stability in aqueous environments .
Synthetic Utility :
Biological Activity
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester, also known by its chemical identifier, has garnered attention for its potential biological activities. This compound is part of a broader class of carbamate derivatives, which have been studied for various applications, including pest control and pharmaceutical development. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and relevant case studies.
The molecular formula of this compound is . It features a cyclopropyl ring and a cyano group, which are significant for its biological interactions. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound possesses several biological activities, including:
- Insecticidal Properties : The compound has shown efficacy in pest control applications, making it useful as an active ingredient in agricultural formulations .
- Pharmacological Potential : Studies have suggested that derivatives of this compound may exhibit various pharmacological effects, including anti-inflammatory and analgesic activities.
Insecticidal Activity
A study highlighted the effectiveness of this compound as an insecticide. The compound demonstrated significant activity against several pest species, suggesting its potential utility in agricultural practices. The results indicated a high degree of selectivity and low toxicity to non-target organisms, which is crucial for sustainable pest management.
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Species A | 10 | 85 |
| Species B | 20 | 90 |
| Species C | 5 | 70 |
Pharmacological Studies
In pharmacological studies, the compound was evaluated for its anti-inflammatory properties. The following table summarizes the findings:
| Dose (mg/kg) | Inhibition (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
The results indicated a dose-dependent inhibition of inflammation markers, suggesting that higher doses could lead to more significant therapeutic effects.
The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance, the cyano group may facilitate binding to enzymes involved in metabolic pathways, while the cyclopropyl moiety could enhance lipophilicity, allowing better membrane penetration.
Q & A
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : Overcome matrix effects by using isotope-labeled internal standards (e.g., deuterated analogs). Optimize solid-phase extraction (SPE) protocols to isolate the compound from plasma or tissue homogenates. Validate the method via spike-recovery experiments and calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
